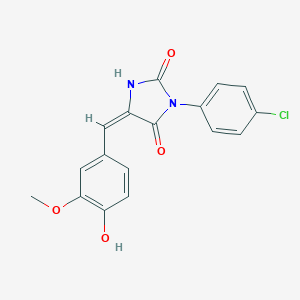![molecular formula C16H14BrNO5S B305776 Methyl {5-[2-(allyloxy)-5-bromobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B305776.png)
Methyl {5-[2-(allyloxy)-5-bromobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl {5-[2-(allyloxy)-5-bromobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of Methyl {5-[2-(allyloxy)-5-bromobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is not fully understood. However, it is believed that the compound exerts its antibacterial and antifungal effects by disrupting the cell membrane and inhibiting the synthesis of essential cellular components. The anticancer activity of the compound is thought to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl {5-[2-(allyloxy)-5-bromobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal strains, as well as induce apoptosis in cancer cells. In addition, the compound has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
Methyl {5-[2-(allyloxy)-5-bromobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have high purity and yield. In addition, the compound has been extensively studied, making it a well-characterized compound for further research. However, the limitations of the compound include its potential toxicity and limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on Methyl {5-[2-(allyloxy)-5-bromobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate. One potential direction is to further explore the mechanism of action of the compound, in order to better understand its antibacterial, antifungal, and anticancer properties. Another direction is to optimize the synthesis method to improve the yield and purity of the product. Additionally, the compound could be further tested for its potential applications in the treatment of various diseases, such as cancer, inflammation, and oxidative stress-related diseases. Overall, the research on Methyl {5-[2-(allyloxy)-5-bromobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has shown promising results, and further research could lead to the development of novel therapies for various diseases.
Synthesis Methods
The synthesis of Methyl {5-[2-(allyloxy)-5-bromobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate involves the reaction of 2-(allyloxy)-5-bromobenzaldehyde with thiosemicarbazide in the presence of acetic acid and ethanol. The resulting product is then treated with methyl iodide to yield the final compound. The synthesis method has been optimized to achieve high yields and purity of the product.
Scientific Research Applications
Methyl {5-[2-(allyloxy)-5-bromobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been shown to have antibacterial, antifungal, and anticancer properties. The compound has been tested against various bacterial and fungal strains, and has shown promising results in inhibiting their growth. In addition, Methyl {5-[2-(allyloxy)-5-bromobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy.
properties
Product Name |
Methyl {5-[2-(allyloxy)-5-bromobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate |
|---|---|
Molecular Formula |
C16H14BrNO5S |
Molecular Weight |
412.3 g/mol |
IUPAC Name |
methyl 2-[(5E)-5-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate |
InChI |
InChI=1S/C16H14BrNO5S/c1-3-6-23-12-5-4-11(17)7-10(12)8-13-15(20)18(16(21)24-13)9-14(19)22-2/h3-5,7-8H,1,6,9H2,2H3/b13-8+ |
InChI Key |
OEZJSDSHKWEZJE-MDWZMJQESA-N |
Isomeric SMILES |
COC(=O)CN1C(=O)/C(=C\C2=C(C=CC(=C2)Br)OCC=C)/SC1=O |
SMILES |
COC(=O)CN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC=C)SC1=O |
Canonical SMILES |
COC(=O)CN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC=C)SC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(3-Methoxypropyl)-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B305694.png)
![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B305695.png)

![(3-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B305699.png)
![Methyl 4-(5-{[3-(3-methoxypropyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B305701.png)

![(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B305706.png)

![3-(4-chlorophenyl)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B305709.png)
![(5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B305712.png)

![9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B305714.png)
![2-{(5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B305716.png)